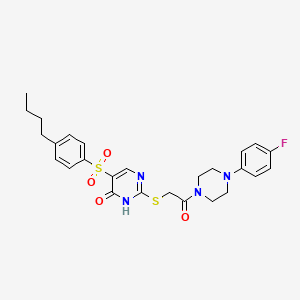

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

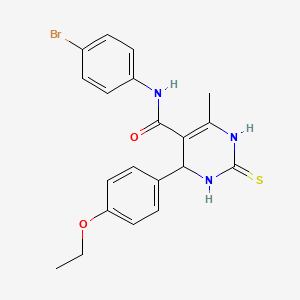

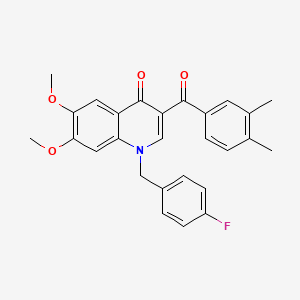

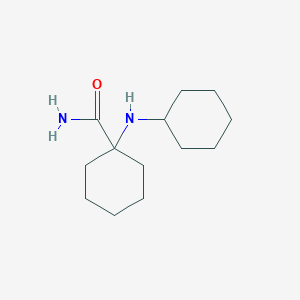

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H29FN4O4S2 and its molecular weight is 544.66. The purity is usually 95%.

BenchChem offers high-quality 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Research has demonstrated the synthesis of compounds with structures related to the mentioned chemical, focusing on their antimicrobial activities. These studies often involve the creation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, evaluated against various microorganism strains. Such compounds have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor and Antiproliferative Effects

- Novel pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These compounds have shown potent antitumor activity, highlighting their potential in cancer therapy (Naito et al., 2005).

Antibacterial Applications

- The synthesis and evaluation of new tetracyclic quinolone antibacterials have shown potent activity against both Gram-positive and Gram-negative bacteria, providing insights into the development of novel antibacterial agents (Taguchi et al., 1992).

Enzyme Inhibition for Disease Treatment

- Studies on inhibitors of specific enzymes such as glucan synthase, which are crucial for the cell wall synthesis of certain pathogens, indicate the therapeutic potential of these compounds in treating fungal infections (Ting et al., 2011).

Eigenschaften

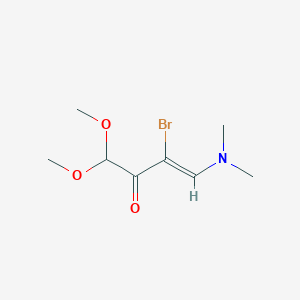

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate, which is synthesized from 4-fluoroaniline, ethyl acetoacetate, and thioacetic acid. The second intermediate is 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one, which is synthesized from 4-butylbenzenesulfonyl chloride and cytosine. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "thioacetic acid", "4-butylbenzenesulfonyl chloride", "cytosine", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate", "React 4-fluoroaniline with ethyl acetoacetate and thioacetic acid in the presence of a catalyst to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate.", "Step 2: Synthesis of 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one", "React 4-butylbenzenesulfonyl chloride with cytosine in the presence of a catalyst to form 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one.", "Step 3: Coupling of intermediates", "Couple the two intermediates using a palladium-catalyzed cross-coupling reaction to form the final product, 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one." ] } | |

CAS-Nummer |

1223970-52-2 |

Produktname |

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one |

Molekularformel |

C26H29FN4O4S2 |

Molekulargewicht |

544.66 |

IUPAC-Name |

5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33) |

InChI-Schlüssel |

XAMUWJHMOBXRBD-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)

![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)

![[2-(Cyclopropylmethyl)-2-azaspiro[4.5]dec-4-yl]methanamine](/img/structure/B2421345.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)